N-[(3S,5S)-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-yl]benzamide;dihydrochloride
Description
N-[(3S,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-yl]benzamide;dihydrochloride is a complex organic compound characterized by the presence of a pyrrolidine ring and a triazole moiety
Properties
IUPAC Name |
N-[(3S,5S)-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-yl]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O.2ClH/c1-9-16-13(19-18-9)12-7-11(8-15-12)17-14(20)10-5-3-2-4-6-10;;/h2-6,11-12,15H,7-8H2,1H3,(H,17,20)(H,16,18,19);2*1H/t11-,12-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIOYHDPXDOWIY-AQEKLAMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CC(CN2)NC(=O)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2C[C@@H](CN2)NC(=O)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a pyrrolidine derivative with a benzamide precursor. The triazole moiety is introduced via a cyclization reaction involving appropriate nitrogen-containing reagents under controlled conditions. Typical reaction conditions include temperatures ranging from 0°C to 100°C, inert atmosphere, and the use of polar solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods: For industrial-scale production, the synthetic route is optimized to enhance yield and purity. This often involves the use of catalytic agents to expedite the reaction, continuous-flow reactors for better control over reaction parameters, and crystallization techniques to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, forming various oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines.
Substitution: The triazole and pyrrolidine rings are prone to nucleophilic substitution, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or permanganate under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Various oxides of the triazole ring.
Reduction Products: Amines derived from the benzamide moiety.
Substitution Products: Substituted triazole or pyrrolidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules in organic chemistry research.
Biology: In biological research, it is investigated for its potential role in modulating enzyme activity or serving as a ligand in biochemical assays.
Medicine: The compound is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's biological effects are primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form strong hydrogen bonds with active site residues, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. This dual interaction mechanism allows the compound to modulate biochemical pathways effectively.
Comparison with Similar Compounds
**N-(3S)-3-(3-Methyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-yl]benzamide
**N-(3S)-3-(5-Methyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-yl]benzamide
Uniqueness: Compared to similar compounds, N-[(3S,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-yl]benzamide;dihydrochloride exhibits a unique combination of structural features that enhance its binding affinity and selectivity. The specific configuration of the triazole and pyrrolidine rings contributes to its distinctive chemical and biological properties.
This is just scratching the surface, but it should give you a comprehensive snapshot of this intriguing compound. What piqued your interest in it?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
